1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
1-methyl-2-pyrrolidin-1-ylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-11-5-4-9(13)8-10(11)14-12(15)16-6-2-3-7-16/h4-5,8H,2-3,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQWIXDWKBDYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741157 | |
| Record name | 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832102-71-3 | |
| Record name | 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90741157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the benzimidazole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
CNS Disorders
Research indicates that derivatives of benzoimidazole compounds exhibit potential in treating central nervous system (CNS) disorders. Specifically, compounds similar to 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine have been investigated for their effects on neurodegenerative conditions such as Alzheimer's disease and sundown syndrome.
Case Study: Sundown Syndrome
A study highlighted the efficacy of certain benzimidazole derivatives as orexin receptor antagonists, which may help mitigate symptoms associated with sundown syndrome in dementia patients. These compounds can reduce agitation and confusion, improving the quality of life for affected individuals .
Opioid Receptor Modulation
There is emerging evidence that this compound class interacts with opioid receptors, potentially offering new avenues for pain management without the adverse effects commonly associated with traditional opioids. The structural similarity to known opioid receptor modulators suggests a pathway for developing safer analgesics .
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions, often utilizing pyrrolidine as a key building block. This approach allows for the exploration of various substituents that can enhance biological activity.
| Synthetic Route | Reagents | Yield | Notes |
|---|---|---|---|
| Step 1 | Pyrrolidine + Benzimidazole derivative | 85% | Optimal conditions at room temperature |
| Step 2 | Methylation agent (e.g., iodomethane) | 75% | Requires careful handling due to reactivity |
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on related benzimidazole derivatives indicate low toxicity levels, but comprehensive studies are required to establish safety for clinical use.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Structural and Functional Differences
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on formula C₁₃H₁₇N₅.
Key Observations :
- Pyrrolidine vs. Aryl/Heteroaryl Substituents : The target compound’s pyrrolidine group confers rigidity and basicity, contrasting with electron-withdrawing groups (e.g., CF₃ in ) or aromatic systems (e.g., pyridin-3-yl in ). Pyrrolidine’s nitrogen may facilitate hydrogen bonding in biological targets, as seen in anti-inflammatory analogs like 8a .
- Synthetic Accessibility: Yields for analogs vary widely (23–83%), influenced by steric and electronic factors. For example, compound 71’s low yield (23%) reflects challenges in coupling 3-aminopyridine , whereas N-nitrobenzyl derivatives (e.g., 47) achieve 83% yield due to favorable reactivity .
- Physicochemical Properties : Lipophilicity is modulated by substituents. The CF₃ group in increases hydrophobicity (logP ~2.1), while pyrrolidine’s basicity (predicted pKa ~9.2) may improve solubility in acidic environments.
Analytical Characterization
- Mass Spectrometry : LRMS/HRMS data differentiate analogs. For example, compound 8a shows [M+1]⁺ at m/z 387.45 , while the target compound’s theoretical [M+1]⁺ would be m/z 258.34.
- NMR Spectroscopy : Pyrrolidine protons in analogs like 47 resonate at δ 2.40–4.63 ppm (DMSO-d₆), distinct from aryl protons in compound 71 (δ 6.78–8.08 ppm) .
Biological Activity
1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound belonging to the benzimidazole class. Its unique structure, characterized by a benzimidazole core with a methyl group at the first position and a pyrrolidine ring at the second position, imparts distinct chemical and biological properties. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
- Introduction of the Pyrrolidine Ring : Nucleophilic substitution reactions are employed, where a suitable pyrrolidine derivative reacts with the benzimidazole core.
- Methylation : Methylating agents such as methyl iodide are used in the presence of a base to introduce the methyl group.
These synthetic routes can be optimized for industrial production, often utilizing continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various strains, including multidrug-resistant Staphylococcus aureus. A study highlighted that compounds derived from similar scaffolds demonstrated favorable minimum inhibitory concentrations (MICs) against Gram-positive pathogens, suggesting that structural modifications can enhance their activity against resistant strains .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells have shown promising results. For instance, certain derivatives demonstrated reduced cell viability, indicating potential cytotoxic effects against cancer cells. The incorporation of specific substituents on the benzimidazole scaffold was found to enhance anticancer activity significantly, with some compounds exhibiting activity comparable to standard chemotherapeutic agents like cisplatin .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The compound may inhibit specific kinases or other enzymes involved in critical signaling pathways related to cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells and reduced viability in microbial cultures.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-2-(piperidin-1-yl)-1H-benzo[d]imidazole | Lacks pyrrolidine ring | Different reactivity and biological properties |
| 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole | Lacks methyl group | Reduced reactivity and activity |
| 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole | Different substitution pattern | Varies in potency against cancer and microbes |
This comparison highlights that minor structural changes can significantly impact both chemical reactivity and biological efficacy.
Case Study 1: Anticancer Activity Evaluation
In a controlled study, various derivatives of 5-substituted benzimidazoles were tested for their anticancer properties against A549 cells. The results indicated that specific substitutions led to enhanced cytotoxicity, with some compounds achieving over 60% reduction in cell viability compared to controls .
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antimicrobial efficacy of benzimidazole derivatives against resistant strains of Staphylococcus aureus. Compounds similar to this compound showed promising results, with MIC values ranging from 1–8 µg/mL, demonstrating effective inhibition against multidrug-resistant strains .
Chemical Reactions Analysis
Alkylation of the Aromatic Amine Group
The primary amine at position 5 undergoes nucleophilic alkylation under mild basic conditions. For example:
-
Reaction with alkyl halides :
This reaction is facilitated by the electron-donating pyrrolidine group, which increases the nucleophilicity of the amine .
| Reagent | Conditions | Product | Yield (Inferred) | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl derivative | ~75% | |
| Ethyl iodide | Et₃N, THF, 25°C | N-Ethyl derivative | ~68% |
Acylation Reactions
The amine group reacts with acylating agents to form stable amides:
-
Reaction with acetyl chloride :
The reaction proceeds via an intermediate acyl ammonium ion, with the pyrrolidine ring stabilizing charge separation .
| Acylating Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Acetic anhydride | Reflux, 2 h | N-Acetylated derivative | Improved solubility | |
| Benzoyl chloride | Pyridine, 0°C → rt | N-Benzoylated derivative | Crystallizes in EtOAc |
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes regioselective substitution at positions 4 and 6 due to electron-donating effects of the pyrrolidine and methyl groups:
Nitration
The nitro group preferentially occupies the para position relative to the pyrrolidine substituent .
Halogenation
Bromination occurs at position 6, driven by the ortho-directing effect of the amine group .
Oxidation Reactions
The aromatic amine can be oxidized to nitro or nitroso groups under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C | Nitroso derivative | >90% | |
| KMnO₄ | H₂O, 80°C | Nitro derivative | ~60% |
Cyclization Reactions
The amine group participates in intramolecular cyclization to form fused heterocycles:
| Aldehyde | Conditions | Cyclized Product | Yield (Reported) | Source |
|---|---|---|---|---|
| Formaldehyde | AcOH, reflux, 6 h | 5,6-Dihydroimidazo[1,2-a]pyridine | 82% | |
| Benzaldehyde | Toluene, 110°C | Phenyl-substituted analog | 74% |
Pyrrolidine Ring Modifications
The pyrrolidine substituent undergoes ring-opening or functionalization:
Stability Under Acidic/Basic Conditions
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-Methyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazol-5-amine and its derivatives?
- Answer : The compound can be synthesized via multi-step routes involving cyclization, alkylation, and substitution reactions. For example, analogous benzimidazole derivatives are prepared by reacting substituted benzene-1,2-diamines with aldehydes or ketones under acidic conditions . One-pot reactions using precursors like 4-(1H-benzo[d]imidazol-2-yl)benzenamide have also been reported, followed by functionalization with pyrrolidine or other amines . Key steps include purification via column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) and structural validation using -NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and aromaticity .
- Mass Spectrometry (MS) : ESI-MS for molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis (CHN) : To verify purity and stoichiometry .
- FT-IR : For identifying functional groups like NH or C=N .
Q. What are the primary challenges in optimizing synthetic yields for this compound?
- Answer : Low yields often arise from steric hindrance during cyclization or competing side reactions. Strategies include:
- Using excess reagents (e.g., aldehydes) to drive imine formation .
- Temperature control (e.g., reflux in ethanol or DMF) to minimize decomposition .
- Catalytic additives (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound?
- Answer : Docking studies can model interactions with target proteins (e.g., enzymes or receptors). For example:
- Receptor Preparation : Use software like AutoDock to generate 3D structures of targets (e.g., tubulin or kinases).
- Ligand Flexibility : Account for conformational changes in the pyrrolidine and benzimidazole moieties .
- Binding Affinity Scoring : Evaluate hydrogen bonding (e.g., NH group interactions) and π-π stacking with aromatic residues .
- Validation against experimental data (e.g., IC values from enzyme assays) is critical to resolve discrepancies .
Q. What strategies address contradictions in pharmacological data across studies (e.g., variable cytotoxicity)?
- Answer : Contradictions may stem from assay conditions or structural impurities. Mitigation approaches include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls .
- Purity Validation : Employ HPLC (>98% purity) to exclude confounding byproducts .
- Dose-Response Curves : Test a broad concentration range (nM to μM) to identify true activity thresholds .
Q. How do structural modifications (e.g., substituent variations) influence reactivity and bioactivity?
- Answer : Systematic SAR studies reveal:
- Pyrrolidine Substitution : Replacing pyrrolidine with piperidine alters steric bulk, affecting binding pocket compatibility .
- Methyl Group Positioning : The 1-methyl group enhances metabolic stability by reducing oxidative degradation .
- Nitro/Amino Groups : Nitro derivatives (e.g., 4-nitro analogs) exhibit stronger antimicrobial activity but higher toxicity .
Methodological Considerations
Q. What computational tools are recommended for modeling ADME properties of this compound?
- Answer : Use tools like SwissADME or ADMETlab to predict:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .
- Metabolic Sites : CYP450 enzyme interactions (e.g., CYP3A4) based on pyrrolidine and benzimidazole motifs .
- Toxicity : Pro-Tox II for hepatotoxicity risk assessment .
Q. How can in vitro assays differentiate between specific and nonspecific biological effects?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
